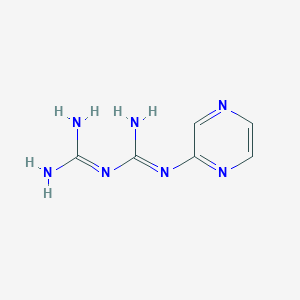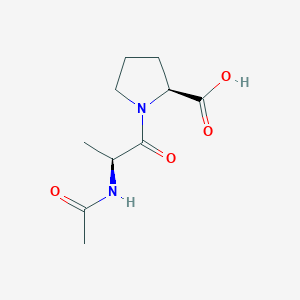
N-Acetyl-L-alanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-alanyl-L-proline is a synthetic dipeptide composed of N-acetyl-L-alanine and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is known for its role in the study of enzyme-substrate interactions and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Acetyl-L-alanyl-L-proline can be synthesized through the reaction of N-acetyl-L-alanine with L-proline. The synthesis typically involves the use of acetic anhydride as the acetylating agent and water as the reaction medium . The reaction is carried out under controlled conditions to ensure the formation of the desired dipeptide.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-alanyl-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted dipeptides .
Aplicaciones Científicas De Investigación
N-Acetyl-L-alanyl-L-proline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-acetyl-L-alanyl-L-proline involves its interaction with specific enzymes and receptors. For instance, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure . The molecular targets and pathways involved include the renin-angiotensin system, which plays a crucial role in blood pressure regulation .
Comparación Con Compuestos Similares
Similar Compounds
N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred substrates of ACE.
N-Acetyl-L-prolyl-L-alanine: A similar dipeptide with different conformational properties.
Uniqueness
N-Acetyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to interact with enzymes and receptors in a distinct manner. Its ability to inhibit ACE makes it particularly valuable in medical research and potential therapeutic applications .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
41036-60-6 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-acetamidopropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4/c1-6(11-7(2)13)9(14)12-5-3-4-8(12)10(15)16/h6,8H,3-5H2,1-2H3,(H,11,13)(H,15,16)/t6-,8-/m0/s1 |
Clave InChI |
OCJNSAUYDHPMES-XPUUQOCRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)C |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



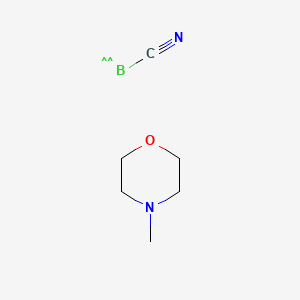
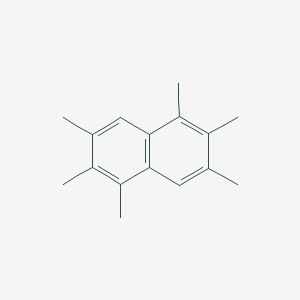
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
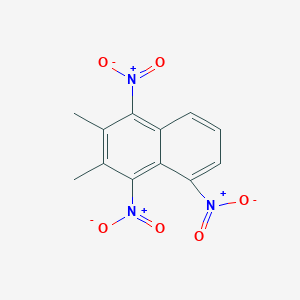
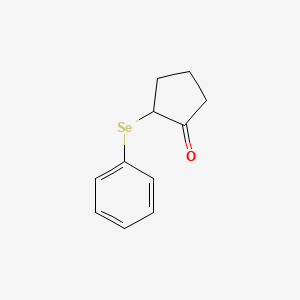
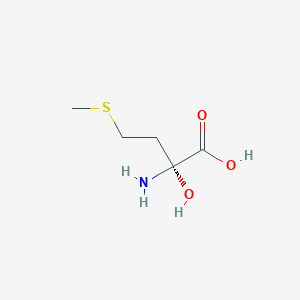
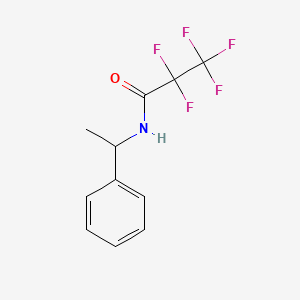
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
